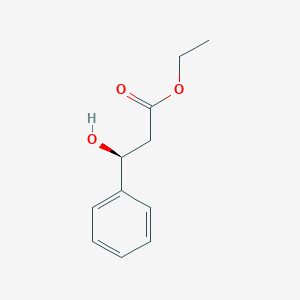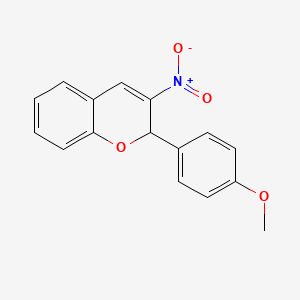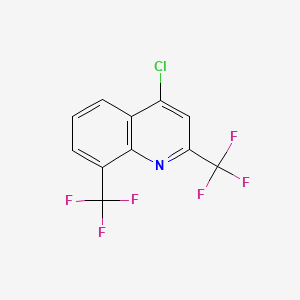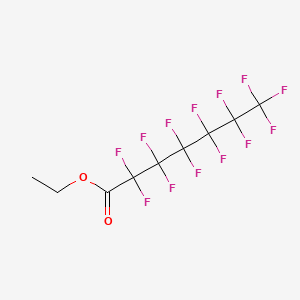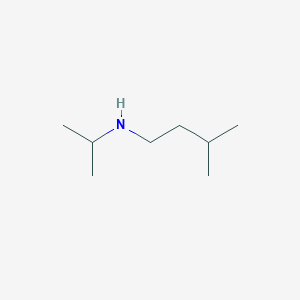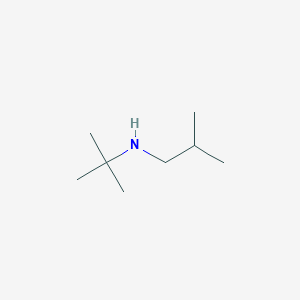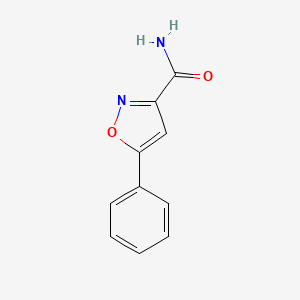
5-Phenyl-3-isoxazolecarboxamide
Overview
Description
5-Phenyl-3-isoxazolecarboxamide, also known as PIC, is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-Phenyl-3-isoxazolecarboxamide, often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . In one method, 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) .Molecular Structure Analysis
The molecular structure of 5-Phenyl-3-isoxazolecarboxamide consists of a five-membered isoxazole ring attached to a phenyl group and a carboxamide group . The molecular weight is 188.18300 .Physical And Chemical Properties Analysis
5-Phenyl-3-isoxazolecarboxamide has a density of 1.259g/cm3 and a boiling point of 412.1ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
1. Anticancer Agent
- Application Summary : 5-Phenyl-3-isoxazolecarboxamide derivatives have been synthesized and investigated for their antitumor and antioxidant activities . The in vitro cytotoxic evaluation was conducted using the MTS assay against four cancer cell lines: hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7), in addition to the normal cell line (Hek293T) .
- Methods of Application : The compounds were tested in vitro using the MTS assay .
- Results : All obtained compounds were found to have potent to moderate activities against Hep3B and MCF-7 cancer cells lines . Compound 2a has potent activity against HeLa and Hep3B cancer cell lines with IC 50 values of 0.91 and 8.02 µM, respectively .
2. Melanoma Treatment
- Application Summary : A series of phenyl-isoxazole–Carboxamide derivatives were synthesized and evaluated for their anticancer properties against melanoma . A nano-emulgel strategy was used to improve the permeability of potent compounds into cancer cells .
- Methods of Application : The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives . The in-vitro cytotoxic evaluation was performed by using the MTS assay .
- Results : Compound 2e was the most active compound against B16F1 with an IC 50 of 0.079 µM compared with Dox (IC 50 = 0.056 µM) . Nanoemulgel was used to increase the potency of the 2e molecule against this cancer cell line, and the IC 50 was reduced to 0.039 µM .
3. Antagonistic Activity Against GABA A Receptor
- Application Summary : A series of o-substituted, m-substituted and p-substituted 4-phenyl-5-(4-piperidyl)-3-isoxazolols was synthesized and evaluated for antagonistic activity against GABA A receptor, a potential target for the treatment of epilepsy, anxiety .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Colorectal Adenocarcinoma Treatment
- Application Summary : Phenyl-isoxazole–Carboxamide derivatives have been synthesized and evaluated for their anticancer properties against colorectal adenocarcinoma (Caco-2) .
- Methods of Application : The in-vitro cytotoxic evaluation was performed by using the MTS assay against the Caco-2 cancer cell line .
- Results : The results revealed that the 2a compound has broad spectrum activity against Colo205, HepG2, and HeLa cancer cell lines with an IC 50 range of 7.55–40.85 µM .
5. Antifibrotic Activities
- Application Summary : The synthesized molecules of 5-Phenyl-3-isoxazolecarboxamide showed better antifibrotic activities at 1 µM than 5-FU .
- Methods of Application : The antifibrotic activities were investigated against the LX-2 cell line .
- Results : The cell viability values were 67 and 95%, respectively .
6. Inhibitor of Lipooxygenase (LOX) and COX-2
- Application Summary : One of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b), exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
The future directions for 5-Phenyl-3-isoxazolecarboxamide could involve further exploration of its potential applications in various fields of research and industry. In particular, isoxazole derivatives have been studied for their potential as anticancer medications , suggesting a possible direction for future research.
properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVXNFGUPSDDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337313 | |
| Record name | 5-Phenyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylisoxazole-3-carboxamide | |
CAS RN |
23088-52-0 | |
| Record name | 5-Phenyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2-oxazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)

